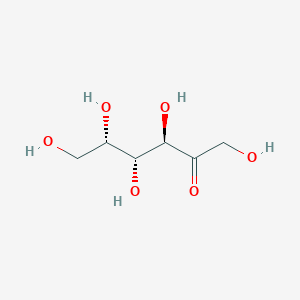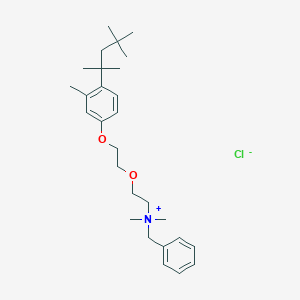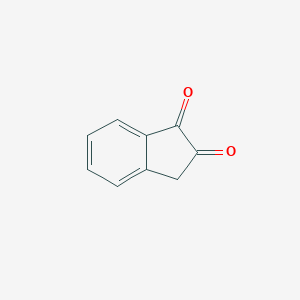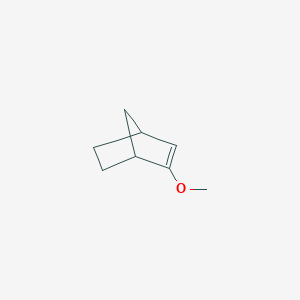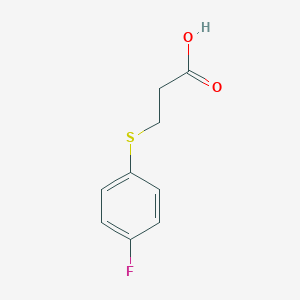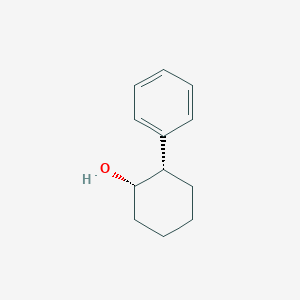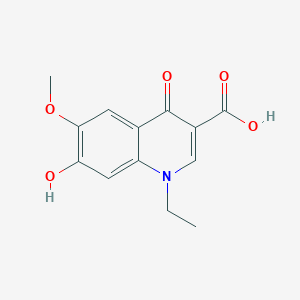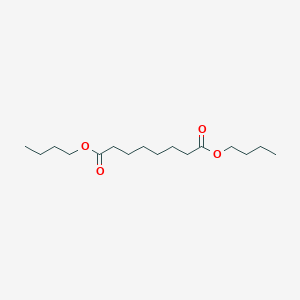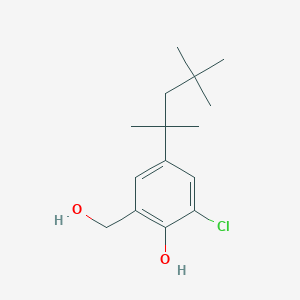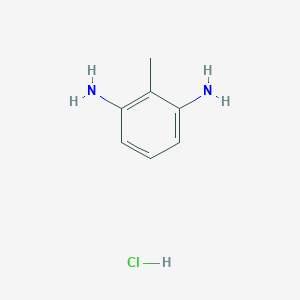
Toluene-2,6-diamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-2,6-diamine monohydrochloride, also known as TDA or 2,6-diaminotoluene, is a chemical compound used in various industries, including the production of polyurethane foams, coatings, and adhesives. TDA is a colorless to pale yellow crystalline solid with a melting point of 97-99°C. While TDA has many industrial applications, it is important to understand its properties and potential effects on human health.
Wirkmechanismus
Toluene-2,6-diamine monohydrochloride can cause skin and respiratory irritation upon contact or inhalation. It is also a potential carcinogen, as it has been shown to cause tumors in laboratory animals. Toluene-2,6-diamine monohydrochloride is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations.
Biochemische Und Physiologische Effekte
Toluene-2,6-diamine monohydrochloride can cause skin sensitization, which can lead to allergic reactions upon subsequent exposure. It can also cause respiratory irritation, including coughing, wheezing, and shortness of breath. Ingestion of Toluene-2,6-diamine monohydrochloride can cause gastrointestinal irritation, including nausea, vomiting, and diarrhea. Long-term exposure to Toluene-2,6-diamine monohydrochloride can lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
Toluene-2,6-diamine monohydrochloride can be used as a building block for other chemicals, making it a useful compound for chemical synthesis. However, its potential toxicity and carcinogenicity make it a hazardous chemical to handle in the laboratory. Proper safety precautions, including the use of protective equipment and proper ventilation, must be taken when working with Toluene-2,6-diamine monohydrochloride.
Zukünftige Richtungen
Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and carcinogenicity. Researchers can investigate the potential use of Toluene-2,6-diamine monohydrochloride as a building block for other chemicals, as well as its potential use in drug development. Additionally, studies can be conducted to develop safer alternatives to Toluene-2,6-diamine monohydrochloride in the production of polyurethane foams, coatings, and adhesives.
In conclusion, Toluene-2,6-diamine monohydrochloride, or Toluene-2,6-diamine monohydrochloride, is a chemical compound with many industrial applications. While it has many advantages, it is important to understand its potential effects on human health and the environment. Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and to develop safer alternatives for its use in industry.
Synthesemethoden
Toluene-2,6-diamine monohydrochloride can be synthesized by reacting toluene with nitric acid to form nitrotoluene, which is then reduced to Toluene-2,6-diamine monohydrochloride using hydrogen gas and a catalyst. Another method involves the reaction of toluene with ammonia and hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Toluene-2,6-diamine monohydrochloride has been studied extensively for its use in the production of polyurethane foams, coatings, and adhesives. Researchers have investigated the effects of Toluene-2,6-diamine monohydrochloride on human health and the environment, as well as its potential use as a building block for other chemicals.
Eigenschaften
CAS-Nummer |
15481-68-2 |
|---|---|
Produktname |
Toluene-2,6-diamine monohydrochloride |
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
2-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,8-9H2,1H3;1H |
InChI-Schlüssel |
NHLSZDPFKPSBEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)N.Cl |
Kanonische SMILES |
CC1=C(C=CC=C1N)N.Cl |
Andere CAS-Nummern |
15481-68-2 |
Synonyme |
toluene-2,6-diamine monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



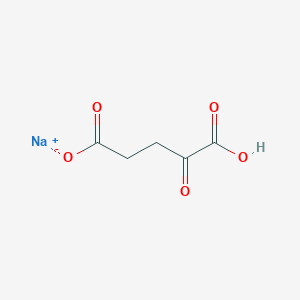
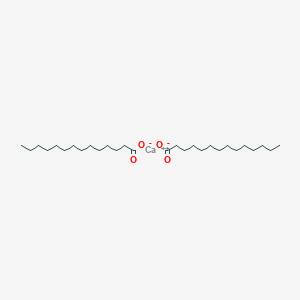
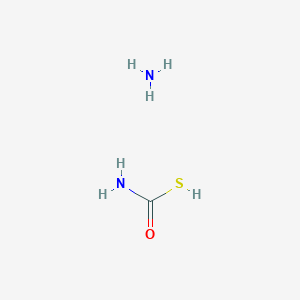
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
